molecular formula C14H16N2O B5728264 2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline

2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B5728264
M. Wt: 228.29 g/mol
InChI Key: GZTWWKHQROSOQR-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2O. It is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and a pyridin-4-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline can be achieved through several methods. One common approach involves the N-alkylation of 2-methoxy-5-methylaniline with pyridin-4-ylmethyl chloride under basic conditions. The reaction typically requires a base such as potassium carbonate or sodium hydride and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with proteins and nucleic acids, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methyl-N-(phenylmethyl)aniline
  • 2-methoxy-5-methyl-N-(pyridin-3-ylmethyl)aniline
  • 2-methoxy-5-methyl-N-(pyridin-2-ylmethyl)aniline

Uniqueness

2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-3-4-14(17-2)13(9-11)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWWKHQROSOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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